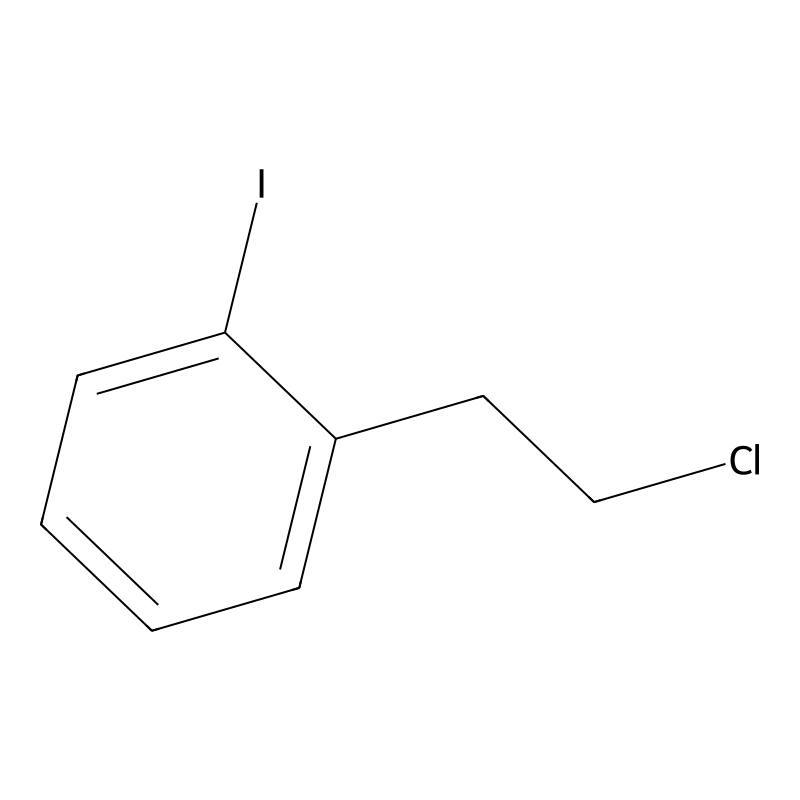1-(2-Chloroethyl)-2-iodobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Benzene Derivatives
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The electrophilic aromatic substitution involves two steps. In the first step, the electrons in the pi bond attack the electrophile, forming an arenium ion.
Results or Outcomes: This process results in the formation of benzene derivatives.
Synthesis of Chemical Compounds
Scientific Field: Chemical Synthesis
Summary of the Application: ICB can be used in the synthesis of chemical compounds like benzimidazoles, pyrimidines, and pyrazoles.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific compound being synthesized.
Results or Outcomes: The outcome of these processes is the formation of the desired chemical compounds.
Electrophilic Aromatic Substitution
Summary of the Application: ICB can undergo electrophilic aromatic substitution, a reaction that is commonly used in the synthesis of benzene derivatives.
Methods of Application or Experimental Procedures: The reaction involves two steps. In the first step, the electrons in the pi bond attack the electrophile, forming an arenium ion.
Nucleophilic Reactions of Benzene Derivatives
Summary of the Application: ICB can undergo nucleophilic reactions, which are used in the synthesis of benzene derivatives.
Methods of Application or Experimental Procedures: The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
1-(2-Chloroethyl)-2-iodobenzene, also known as 1-chloro-2-iodobenzene, is an organic compound with the molecular formula C₆H₄ClI. It features a benzene ring substituted with both a chlorine atom and an iodine atom. The compound has a molecular weight of approximately 238.453 g/mol, a melting point of around 1 °C, and a boiling point of approximately 234.5 °C at standard atmospheric pressure . Its density is reported to be about 1.9 g/cm³, and it is insoluble in water .
Key Reactions Include:
- Nucleophilic Substitution (S_NAr): This mechanism involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide ion .
- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed coupling reactions, which are significant for forming carbon-carbon bonds in organic synthesis .
The synthesis of 1-(2-Chloroethyl)-2-iodobenzene can be achieved through several methods:
- Halogenation of Benzene Derivatives: This method involves the chlorination and iodination of appropriate precursors under controlled conditions to introduce chlorine and iodine into the aromatic system.
- Nucleophilic Substitution Reactions: Starting from iodobenzene or chlorinated benzene derivatives, nucleophiles can be introduced to facilitate substitution reactions that yield 1-(2-Chloroethyl)-2-iodobenzene .
- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the formation of this compound from simpler aryl halides and other coupling partners .
1-(2-Chloroethyl)-2-iodobenzene finds utility in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to their biological activity.
- Material Science: Used in creating functional materials through polymerization processes involving aryl halides.
Interaction studies involving 1-(2-Chloroethyl)-2-iodobenzene focus on its reactivity with biological systems and other chemical species. Understanding its interactions can provide insights into its potential toxicity and therapeutic effects. For instance, studies have shown that halogenated benzene derivatives can affect cellular mechanisms related to oxidative stress by interacting with cellular enzymes like glutathione reductase .
Several compounds share structural similarities with 1-(2-Chloroethyl)-2-iodobenzene, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Iodobenzene | C₆H₅I | Simple iodo-substituted benzene; used as a reagent |
| Chlorobenzene | C₆H₅Cl | Common solvent; less reactive than iodo compounds |
| 1-Bromo-2-iodobenzene | C₆H₄BrI | Similar reactivity; bromide instead of chloride |
| 1-Iodo-2-chlorobenzene | C₆H₄ClI | Structural isomer; different substitution pattern |
| 4-Iodophenol | C₆H₄ClI | Hydroxy group provides different reactivity |
Uniqueness: The uniqueness of 1-(2-Chloroethyl)-2-iodobenzene lies in its specific combination of chlorine and iodine substituents on the benzene ring, which enhances its reactivity compared to other halogenated compounds. This dual substitution allows for versatile applications in organic synthesis and potential biological interactions not seen in simpler halogenated benzenes.








